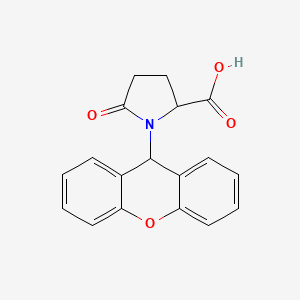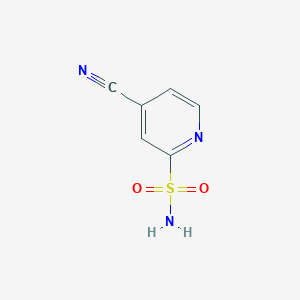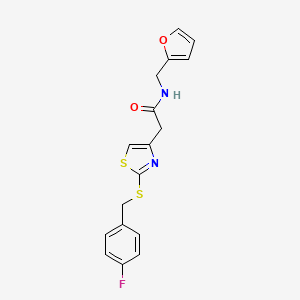
5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid, also known as Xanomeline, is a potent muscarinic acetylcholine receptor agonist that has gained significant attention in the field of drug discovery due to its potential therapeutic applications. This compound has been found to exhibit a wide range of pharmacological effects, including antipsychotic, analgesic, and neuroprotective properties, making it a promising candidate for the development of novel therapeutic agents.
Mécanisme D'action
5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid exerts its pharmacological effects by selectively activating muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes. Activation of these receptors leads to increased intracellular calcium levels, which in turn modulates a variety of cellular processes such as neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, which is thought to contribute to its cognitive-enhancing effects. Additionally, 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid has been found to modulate the activity of several neurotransmitters, including dopamine, serotonin, and glutamate, which may underlie its antipsychotic and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid is its selectivity for muscarinic acetylcholine receptors, which allows for more precise targeting of these receptors compared to non-selective agonists. Additionally, 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid has been found to have a relatively favorable safety profile in clinical trials, with few adverse effects reported. However, one limitation of 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid is its low bioavailability, which may limit its efficacy in certain applications.
Orientations Futures
There are several potential future directions for research on 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid. One area of interest is the development of more potent and selective analogs of 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the precise mechanisms underlying 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid's pharmacological effects, particularly its neuroprotective properties. Finally, clinical trials are needed to evaluate the efficacy of 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid in a variety of disease states, including schizophrenia, Alzheimer's disease, and chronic pain.
Méthodes De Synthèse
The synthesis of 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid involves the reaction of 9H-xanthene-9-carboxylic acid with pyrrolidine-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then oxidized using a mild oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid.
Applications De Recherche Scientifique
5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been found to exhibit antipsychotic effects in animal models of schizophrenia and has been shown to improve cognitive function in patients with Alzheimer's disease. Additionally, 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid has been found to exhibit analgesic effects in animal models of pain and has been shown to have neuroprotective properties in models of Parkinson's disease.
Propriétés
IUPAC Name |
5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c20-16-10-9-13(18(21)22)19(16)17-11-5-1-3-7-14(11)23-15-8-4-2-6-12(15)17/h1-8,13,17H,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLOMGGNTJDLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2728849.png)
amine](/img/structure/B2728851.png)


![N-cyclohexyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2728854.png)

![[2-[[4-(Furan-2-yl)thiophen-2-yl]methylamino]-2-oxoethyl] acetate](/img/structure/B2728861.png)


![ethyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B2728866.png)
![Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate](/img/structure/B2728867.png)
![N-(3-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2728868.png)
![4-[(4-Bromopyrazol-1-yl)methyl]piperidine;hydrochloride](/img/structure/B2728869.png)
sulfamoyl}thiophene-2-carboxylate](/img/structure/B2728871.png)